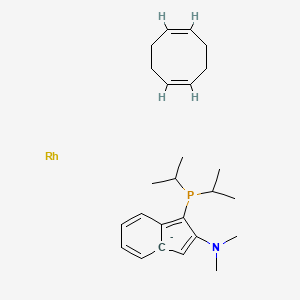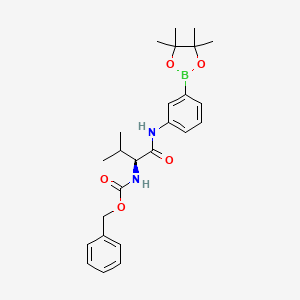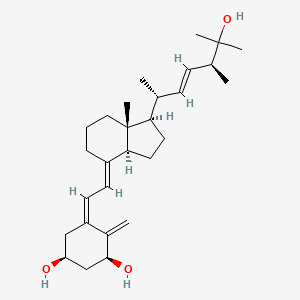
Acid-PEG25-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of Acid-PEG25-NHS ester is the primary amine groups found in various biological molecules such as proteins and amine-modified oligonucleotides . These primary amine groups serve as the reactive sites for the NHS ester, facilitating the formation of stable amide bonds .
Mode of Action
This compound is an amine-reactive crosslinker . It facilitates intermolecular crosslinking with free amines at each end of the crosslinker through a single molecular weight, discrete polyethylene glycol (dPEG) backbone . The correct use of this product eliminates intramolecular crosslinking .
Biochemical Pathways
This compound is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially enhancing its bioavailability.
Result of Action
The result of this compound’s action is the formation of stable amide bonds with primary amine groups . This enables the creation of PROTAC molecules that can selectively degrade target proteins .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the reaction of the terminal carboxylic acid with primary amine groups . Additionally, the compound should be stored at -20°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
Acid-PEG25-NHS ester plays a crucial role in biochemical reactions by acting as an amine-reactive crosslinker. It facilitates the formation of stable amide bonds between carboxylic acid groups and primary amines, which are commonly found in proteins, peptides, and other biomolecules . This crosslinking ability is particularly useful in the modification of proteins and peptides, allowing for the attachment of various functional groups or labels. The interaction between this compound and biomolecules is primarily covalent, resulting in stable conjugates that are resistant to hydrolysis and other degradative processes .
Cellular Effects
This compound has been shown to influence various cellular processes by modifying the surface properties of biomolecules. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the conjugation of this compound to proteins can enhance their solubility and stability, leading to improved cellular uptake and bioavailability . Additionally, the presence of the PEG moiety can reduce immunogenicity and proteolysis, further enhancing the therapeutic potential of the modified biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds with primary amines on biomolecules. This reaction is facilitated by the NHS ester group, which is highly reactive towards amines under mild conditions. Once conjugated, the PEG moiety imparts hydrophilicity and flexibility to the biomolecule, improving its solubility and stability . The covalent nature of the bond ensures that the conjugate remains intact under physiological conditions, allowing for sustained biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but it can degrade over time if exposed to moisture or elevated temperatures . Long-term studies have shown that the conjugates formed with this compound remain stable and retain their biological activity for extended periods, making it a reliable reagent for various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage used. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to optimize the dosage to achieve the desired therapeutic effect while minimizing any potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of stable amide bonds with primary amines. The PEG moiety can influence metabolic flux and metabolite levels by enhancing the solubility and stability of the conjugated biomolecules . Additionally, the presence of the PEG moiety can reduce renal clearance and prolong the circulation time of the conjugates, further enhancing their therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its PEG moiety, which imparts hydrophilicity and flexibility to the conjugates. This property allows for efficient cellular uptake and distribution within various tissues . The compound can interact with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound can be directed to specific subcellular compartments through targeting signals or post-translational modifications. The PEG moiety can influence the subcellular localization of the conjugates, enhancing their activity and function within specific organelles . This property is particularly useful in targeted drug delivery and the development of diagnostic assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG25-NHS ester typically involves the reaction of a PEG chain with a carboxylic acid group with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Acid-PEG25-NHS ester primarily undergoes nucleophilic substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for conjugation with proteins, peptides, and other biomolecules.
Common Reagents and Conditions
Reagents: Primary amines, coupling agents (e.g., EDC, DCC)
Major Products
Applications De Recherche Scientifique
Acid-PEG25-NHS ester has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acid-PEG5-NHS ester
- Acid-PEG9-NHS ester
- Acid-PEG13-NHS ester
- SPDP-dPEG36-NHS ester
Uniqueness
Acid-PEG25-NHS ester is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG chains. This makes it particularly useful in applications where enhanced solubility and reduced immunogenicity are desired .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H109NO31/c60-55-1-2-56(61)59(55)90-58(64)4-6-66-8-10-68-12-14-70-16-18-72-20-22-74-24-26-76-28-30-78-32-34-80-36-38-82-40-42-84-44-46-86-48-50-88-52-54-89-53-51-87-49-47-85-45-43-83-41-39-81-37-35-79-33-31-77-29-27-75-25-23-73-21-19-71-17-15-69-13-11-67-9-7-65-5-3-57(62)63/h1-54H2,(H,62,63) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSKTNJHWDTIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H109NO31 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)


![1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B6318757.png)

![N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6318767.png)



![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)

